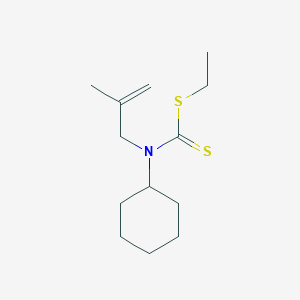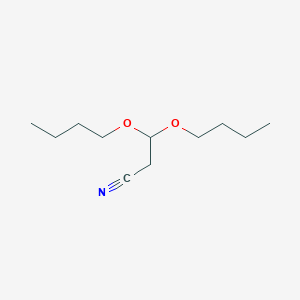
3,3-Dibutoxypropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dibutoxypropanenitrile is an organic compound with the molecular formula C9H17NO2. It is a nitrile derivative, characterized by the presence of two butoxy groups attached to the third carbon of a propanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3-Dibutoxypropanenitrile can be synthesized through the reaction of acrylonitrile with butanol in the presence of a catalyst. The reaction typically involves the use of a platinum or palladium catalyst to facilitate the addition of butoxy groups to the acrylonitrile. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dibutoxypropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Dibutoxypropanenitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may be used in the study of enzyme inhibition and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3-Dibutoxypropanenitrile involves its interaction with various molecular targets, depending on the specific application. For instance, in biochemical studies, it may act as an inhibitor or activator of certain enzymes. The pathways involved typically include the binding of the compound to active sites on proteins or other biomolecules, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethoxypropanenitrile: Similar in structure but with methoxy groups instead of butoxy groups.
3,3-Diethoxypropanenitrile: Contains ethoxy groups instead of butoxy groups.
3,3-Dipropoxypropanenitrile: Features propoxy groups in place of butoxy groups.
Uniqueness
3,3-Dibutoxypropanenitrile is unique due to its longer butoxy chains, which can impart different physical and chemical properties compared to its shorter-chain analogs
Eigenschaften
CAS-Nummer |
64861-67-2 |
|---|---|
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
3,3-dibutoxypropanenitrile |
InChI |
InChI=1S/C11H21NO2/c1-3-5-9-13-11(7-8-12)14-10-6-4-2/h11H,3-7,9-10H2,1-2H3 |
InChI-Schlüssel |
XHGFTCMTKSDVJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(CC#N)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B14502622.png)
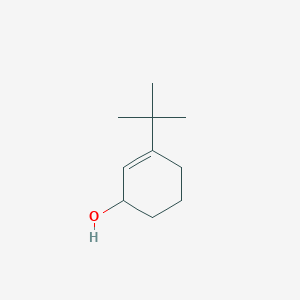


![N,N,N-Triethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride](/img/structure/B14502635.png)
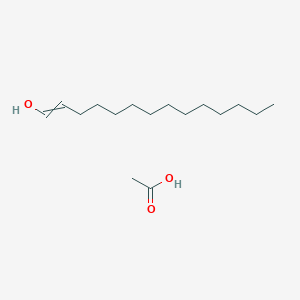
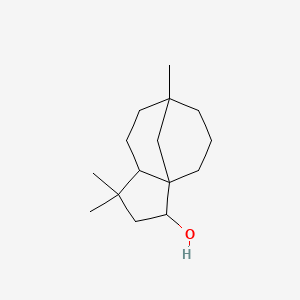

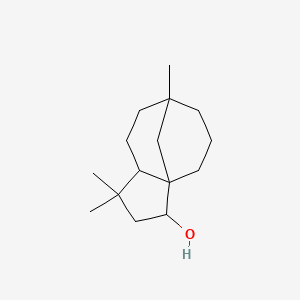
![2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane](/img/structure/B14502670.png)
![N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14502671.png)
![2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol](/img/structure/B14502682.png)
